molecular formula C8H9BrN2O B1442297 2-(3-Bromophenyl)acetohydrazide CAS No. 863317-29-7

2-(3-Bromophenyl)acetohydrazide

Cat. No.: B1442297
CAS No.: 863317-29-7
M. Wt: 229.07 g/mol
InChI Key: SSVGCMFGKXFIEN-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)acetohydrazide is an organic compound with the molecular formula C8H9BrN2O. It is a derivative of (3-Bromophenyl)acetic acid, where the carboxylic acid group is converted to a hydrazide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Mechanism of Action

The mode of action of a specific hydrazide would depend on its structure and the functional groups it contains. In general, these compounds can interact with biological targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

The biochemical pathways affected by hydrazides can also vary widely. Some hydrazides have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would depend on the specific properties of the hydrazide, including its size, polarity, and stability. These factors can influence how the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is ultimately excreted .

The result of the action of a hydrazide would depend on its specific target and mode of action. For example, an anticancer hydrazide might inhibit the proliferation of cancer cells, while an antimicrobial hydrazide might kill or inhibit the growth of bacteria .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of hydrazides. For example, certain hydrazides might be more effective or stable under acidic conditions, while others might prefer neutral or basic conditions .

Biochemical Analysis

Biochemical Properties

(3-Bromophenyl)acetic acid hydrazide plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including hydrazide intermediates used in native chemical ligation for protein synthesis . The compound’s interaction with enzymes such as alkaline phosphatase has been studied, showing inhibitory effects on different isozymes . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

(3-Bromophenyl)acetic acid hydrazide has been shown to influence various cellular processes. It exhibits antiproliferative activity against several cancer cell lines, including ovarian, colon, renal, and leukemia cells . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to growth inhibition and potential therapeutic effects. These cellular effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of (3-Bromophenyl)acetic acid hydrazide involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit alkaline phosphatase activity, which plays a role in dephosphorylation and transphosphorylation reactions . Additionally, the compound’s structure allows it to interact with various receptors and signaling molecules, influencing gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Bromophenyl)acetic acid hydrazide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, such as room temperature . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the compound’s potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of (3-Bromophenyl)acetic acid hydrazide vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic or toxic effects . Threshold effects and adverse effects at high doses have been observed, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

(3-Bromophenyl)acetic acid hydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolic flux and effects on metabolite levels have been studied to understand its biochemical behavior . These studies provide insights into the compound’s potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of (3-Bromophenyl)acetic acid hydrazide within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues influence its therapeutic potential and effectiveness.

Subcellular Localization

The subcellular localization of (3-Bromophenyl)acetic acid hydrazide affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Bromophenyl)acetohydrazide can be synthesized through the reaction of (3-Bromophenyl)acetic acid with hydrazine hydrate. The reaction typically involves refluxing the acid with hydrazine hydrate in an appropriate solvent such as ethanol or methanol. The reaction conditions may vary, but a common procedure involves heating the mixture under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidation products.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Azides or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenylacetic acid hydrazides, depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)acetic acid hydrazide: Similar structure but with the bromine atom at the 4-position.

    (2-Bromophenyl)acetic acid hydrazide: Similar structure but with the bromine atom at the 2-position.

    Phenylacetic acid hydrazide: Lacks the bromine substituent.

Uniqueness

2-(3-Bromophenyl)acetohydrazide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. The presence of the bromine atom at the 3-position can affect the compound’s electronic properties and steric interactions, making it distinct from other isomers and derivatives.

Properties

IUPAC Name

2-(3-bromophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVGCMFGKXFIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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